2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway plays a crucial role in cellular response to oxidative stress and inflammation .
Mode of Action
This compound interacts with its target by enhancing the Nrf2 translocation . This interaction results in the counteraction of cytotoxicity, thereby indicating a tight relationship between the xanthone scaffold of the compound and the Nrf2 activation .
Biochemical Pathways
The compound affects the Nrf2 pathway, which is responsible for regulating the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The downstream effects of this pathway modulation include enhanced cellular response towards oxidative stress and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced biocompatibility and counteraction of cytotoxicity . These effects are achieved through the modulation of the Nrf2 pathway, which enhances the cellular response towards oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or preparative chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide: Known for its potential biological activity and applications in various fields.
2-(2-Fluoro-9H-xanthen-9-yl)-3-hydroxy-3-cyclohexen-1-one: Another compound with a similar structure, used in different chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of a fluorine atom and a xanthene moiety. This compound has been investigated for various biological activities, particularly its potential as an anti-cancer agent and its role in modulating cellular pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorine atom that enhances lipophilicity and metabolic stability.
- A xanthene core , which is known for its ability to intercalate with DNA, potentially disrupting its function.
- A benzamide group , contributing to the compound's biological activity.
The primary mechanism of action for this compound involves its interaction with the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This pathway is crucial for regulating antioxidant responses and protecting cells from oxidative stress. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant proteins that mitigate oxidative damage caused by inflammation and injury.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Properties
-
Cell Growth Inhibition : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including:
- T47D human breast cancer cells
- HCT116 human colon cancer cells
- SNU398 hepatocellular carcinoma cells
- Mechanism of Action in Cancer Cells : The compound is believed to arrest the cell cycle in the G2/M phase, leading to programmed cell death. This is supported by flow cytometry analyses indicating increased apoptosis rates in treated cells .
Anti-inflammatory Effects
The modulation of the Nrf2 pathway not only aids in cancer therapy but also suggests potential anti-inflammatory properties. By enhancing antioxidant defenses, the compound may reduce inflammation-related cellular damage.
Research Findings and Case Studies
A table summarizing key findings from various studies on the biological activity of this compound is presented below:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | T47D (Breast Cancer) | 0.15 - 0.29 | Apoptosis induction via caspase activation |
Study 2 | HCT116 (Colon Cancer) | Sub-micromolar | G2/M arrest leading to apoptosis |
Study 3 | SNU398 (Liver Cancer) | Sub-micromolar | Intercalation with DNA, enzyme inhibition |
Properties
IUPAC Name |
2-fluoro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLHCZQWBZADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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